![molecular formula C19H21N3O3 B14159798 methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14159798.png)
methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N). This compound features a quinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a methoxyphenyl group, which is a benzene ring substituted with a methoxy group (-OCH3).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction conditions often include:
Solvent: Common solvents used in such reactions include ethanol, methanol, or acetic acid.
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, it may serve as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medicinal applications include its use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, it can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. The quinoline moiety may also contribute to binding affinity through π-π stacking interactions with aromatic residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2Z)-2-(quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate: Lacks the dihydro moiety.
Methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-hydroxyphenyl)hydrazinylidene]acetate: Has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the dihydroquinoline and methoxyphenyl groups in methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate imparts unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets.
Propriétés
Formule moléculaire |
C19H21N3O3 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C19H21N3O3/c1-24-17-12-6-4-10-15(17)20-21-18(19(23)25-2)22-13-7-9-14-8-3-5-11-16(14)22/h3-6,8,10-12,20H,7,9,13H2,1-2H3/b21-18- |
Clé InChI |
SXGARBWBMIPAGL-UZYVYHOESA-N |
SMILES isomérique |
COC1=CC=CC=C1N/N=C(/C(=O)OC)\N2CCCC3=CC=CC=C32 |
SMILES canonique |
COC1=CC=CC=C1NN=C(C(=O)OC)N2CCCC3=CC=CC=C32 |
Solubilité |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)
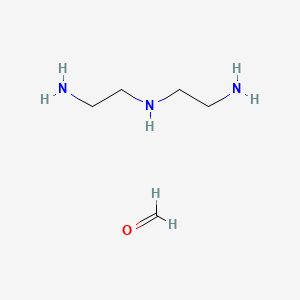
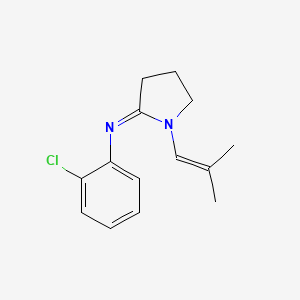
![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
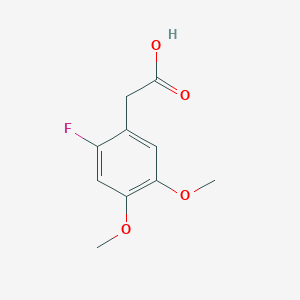

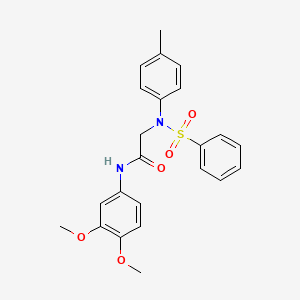
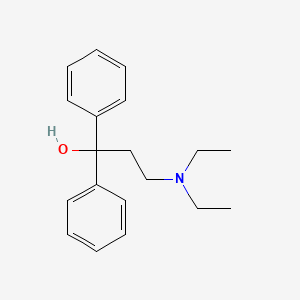
![N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine](/img/structure/B14159750.png)
![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159755.png)

![N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B14159782.png)

